4-(methoxycarbonyl)benzyl isonicotinate CAS number search
4-(methoxycarbonyl)benzyl isonicotinate CAS number search
An In-Depth Technical Guide to 4-(methoxycarbonyl)benzyl isonicotinate
This guide provides a comprehensive technical overview of 4-(methoxycarbonyl)benzyl isonicotinate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to its synthetic nature, a publicly indexed CAS number has not been identified; therefore, this document focuses on its synthesis, characterization, and potential applications based on the well-documented chemistry of its constituent moieties: the methyl 4-(hydroxymethyl)benzoate backbone and the isonicotinate functional group.
Introduction and Rationale
Isonicotinic acid and its derivatives are pivotal in pharmaceutical research, with many compounds exhibiting a wide range of biological activities. The esterification of isonicotinic acid with functionalized benzyl alcohols, such as methyl 4-(hydroxymethyl)benzoate, creates novel molecular scaffolds. These new chemical entities can be explored for various therapeutic applications, leveraging the synergistic or modified properties of the parent molecules. The methoxycarbonyl group provides an additional site for further chemical modification, making 4-(methoxycarbonyl)benzyl isonicotinate a versatile intermediate for creating libraries of potential drug candidates.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is fundamental to a successful synthesis.
| Property | Methyl 4-(hydroxymethyl)benzoate | Isonicotinic Acid |
| CAS Number | 6908-41-4 | 55-22-1 |
| Molecular Formula | C₉H₁₀O₃ | C₆H₅NO₂ |
| Molecular Weight | 166.17 g/mol | 123.11 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 47-50 °C | 317 °C (decomposes) |
| Solubility | Soluble in chloroform and other organic solvents; less soluble in water.[1] | Soluble in water, ethanol |
Synthesis of 4-(methoxycarbonyl)benzyl isonicotinate
The synthesis of 4-(methoxycarbonyl)benzyl isonicotinate can be approached through several established esterification methods. Two primary, reliable protocols are detailed below. The choice between these methods will depend on the available reagents, desired scale, and sensitivity of the starting materials to specific reaction conditions.
Method A: Acyl Chloride Route
This classic method involves a two-step process: the conversion of isonicotinic acid to its more reactive acyl chloride derivative, followed by reaction with methyl 4-(hydroxymethyl)benzoate.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
Isonicotinic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive isonicotinoyl chloride. This intermediate is often used as its hydrochloride salt.[2][3][4]
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Protocol:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend isonicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 2-3 eq).
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Add a catalytic amount of dimethylformamide (DMF).
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Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
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Allow the reaction to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.
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Step 2: Esterification
The newly synthesized isonicotinoyl chloride hydrochloride is then reacted with methyl 4-(hydroxymethyl)benzoate.
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Protocol:
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Dissolve methyl 4-(hydroxymethyl)benzoate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.2 eq), to the solution to neutralize the HCl that will be generated.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of isonicotinoyl chloride hydrochloride (1.0-1.1 eq) in the same solvent to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, proceed to the workup and purification steps.
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Method B: Steglich Esterification
The Steglich esterification is a milder, one-pot method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][5][6][7] This method is particularly useful for substrates that may be sensitive to the harsh conditions of the acyl chloride route.
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Protocol:
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In a round-bottom flask, dissolve isonicotinic acid (1.0 eq), methyl 4-(hydroxymethyl)benzoate (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like DCM or THF.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.
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Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours.
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A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
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Monitor the reaction by TLC.
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Once complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
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The filtrate, containing the desired product, is then subjected to workup and purification.
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Causality Behind Experimental Choices:
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Acyl Chloride Route: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acyl chloride.
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Steglich Esterification: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under mild conditions.[1][5][8]
Workup and Purification
The following is a general procedure for the workup and purification of the crude product from either synthesis method.
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Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
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Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a common starting point for the elution of esters of this type. The optimal ratio should be determined by TLC analysis.
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The fractions containing the pure product are combined and the solvent is evaporated to yield the purified 4-(methoxycarbonyl)benzyl isonicotinate.
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Characterization
The structure of the synthesized 4-(methoxycarbonyl)benzyl isonicotinate should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the isonicotinate and the benzyl rings. Key expected signals include:
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A singlet for the methyl ester protons (~3.9 ppm).
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A singlet for the benzylic methylene protons (~5.3 ppm).
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Doublets for the protons on the pyridine ring, typically in the downfield region (~7.8 and 8.8 ppm).[9]
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Doublets for the para-substituted benzene ring protons (~7.4 and 8.1 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and the methoxycarbonyl group, as well as for the aromatic and aliphatic carbons.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretching of the ester groups and the C-O stretching frequencies.
Potential Applications and Further Research
Derivatives of isonicotinic acid are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The synthesized 4-(methoxycarbonyl)benzyl isonicotinate can serve as a platform for further drug development:
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Lead Compound for Screening: The compound can be screened in various biological assays to identify potential therapeutic activities.
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Intermediate for Analogue Synthesis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to create a library of related compounds for structure-activity relationship (SAR) studies.
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Prodrug Development: The ester linkage could potentially be designed to be cleaved in vivo, releasing isonicotinic acid and the functionalized benzyl alcohol.
Visualizations
Synthesis of 4-(methoxycarbonyl)benzyl isonicotinate
Caption: Synthetic routes to 4-(methoxycarbonyl)benzyl isonicotinate.
Steglich Esterification Mechanism
Caption: Catalytic cycle of the Steglich esterification.
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
Safety Considerations
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Thionyl Chloride: Highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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DCC: A potent skin sensitizer and should be handled with care to avoid contact.
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Solvents: Organic solvents such as DCM and THF are flammable and should be handled in a fume hood away from ignition sources.
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General Precautions: Standard laboratory safety practices should be followed at all times.
References
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PrepChem. Synthesis of isonicotinoyl chloride. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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ResearchGate. Mechanism of the Steglich esterification with the GO/RGO. [Link]
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YouTube. Steglich Esterification/ Keck Macrolactonization. [Link]
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Wikipedia. Steglich esterification. [Link]
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PrepChem. Synthesis of isonicotinic acid chloride. [Link]
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Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]
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IISTE. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
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Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]
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